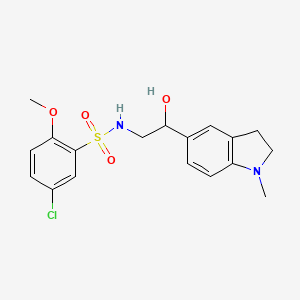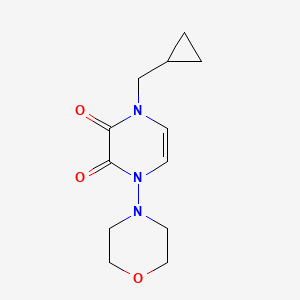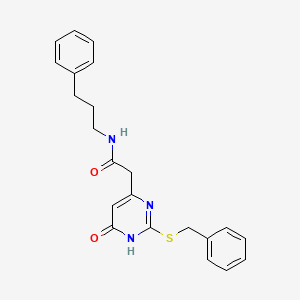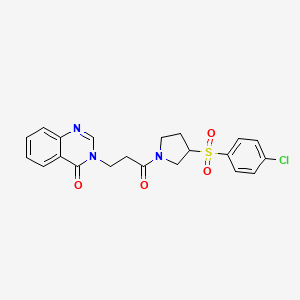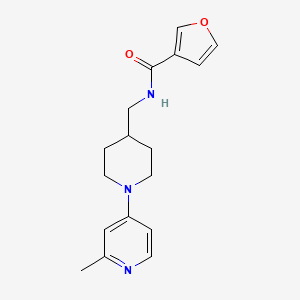
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a complex organic compound. It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction processes often show great selectivity, high yields, and a broad substrate scope .科学的研究の応用
PET Imaging for Microglia Activation
PET imaging has leveraged compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) to noninvasively image reactive microglia and disease-associated microglia contributing to neuroinflammation. A study developed a positron-emitting, high-affinity ligand specific for CSF1R, demonstrating its potential for imaging CSF1R and the microglial component of neuroinflammation across various neuropsychiatric disorders, including Alzheimer's and Parkinson's disease (Horti et al., 2019).
Analgesic and Anti-inflammatory Activities
Furo[3,2-b]indole derivatives, including N-(3-Piperidinopropyl)-4,6-disubstituted-furo[3,2-b]indole-2-carboxamide derivatives, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed potent activities in animal models, highlighting their therapeutic potential for pain and inflammation management (Nakashima et al., 1984).
Selective Inhibition of Nitric Oxide Synthase
Research into 2-aminopyridines, such as 4-methylaminopyridine (4-MAP), has identified compounds with elaborate N-substitution, like 4-piperidine carbamate or amide, as potent and selective inducible nitric oxide synthase inhibitors. These findings suggest a novel approach to controlling nitric oxide levels, which could have implications for treating diseases associated with excessive nitric oxide production (Connolly et al., 2004).
CGRP Receptor Inhibition
The compound has been explored as part of the synthesis and development process for potent calcitonin gene-related peptide (CGRP) receptor antagonists. These receptor antagonists have significant implications for treating migraines and other conditions associated with CGRP (Cann et al., 2012).
Antimicrobial Activity
Research into furan ring-containing organic ligands and their transition metal complexes has explored their synthesis, characterization, and antimicrobial activities. These studies indicate potential applications in developing new antimicrobial agents (Patel, 2020).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
作用機序
Target of Action
The compound, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The interaction of the compound with its targets can result in changes at the molecular and cellular levels, influencing the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with . These interactions can lead to downstream effects that influence cellular processes and responses.
特性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-10-16(2-6-18-13)20-7-3-14(4-8-20)11-19-17(21)15-5-9-22-12-15/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOADDRNCJBMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2846843.png)
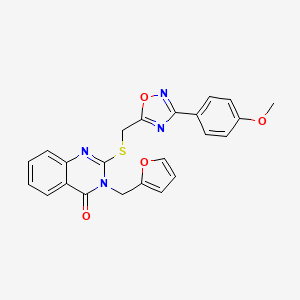
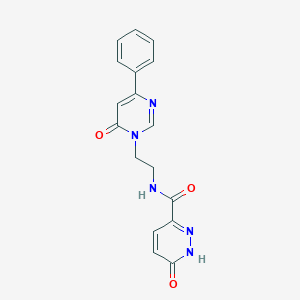
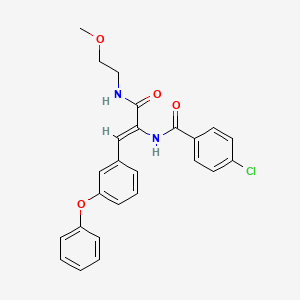
![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2846849.png)
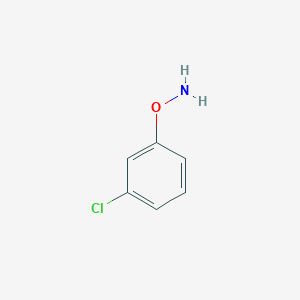
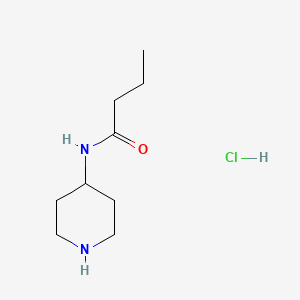
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2846855.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846856.png)
